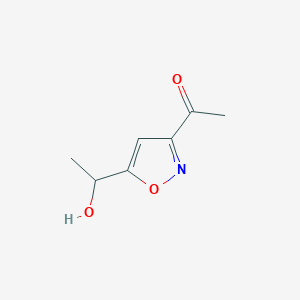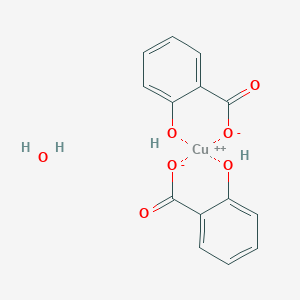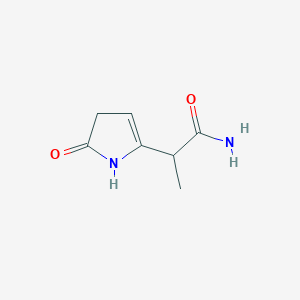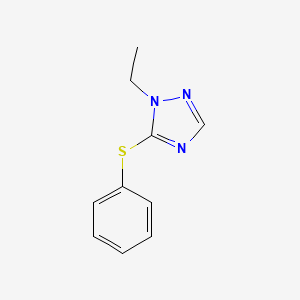![molecular formula C12H19NO2 B12875696 [5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol CAS No. 89743-88-4](/img/structure/B12875696.png)
[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes::
Oxidation of 5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazole: This compound can be synthesized by oxidizing the corresponding oxazole ring using suitable reagents.
Reduction of 5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazole: Reduction of the oxazole ring can yield the desired compound.
Substitution Reactions: Substituting functional groups on the oxazole or cyclohexane rings can lead to various derivatives.
Industrial Production:: Industrial-scale production methods may involve catalytic processes, solvent selection, and optimization of reaction conditions. specific details are proprietary and may vary among manufacturers.
Análisis De Reacciones Químicas
Reactions::
Oxidation: Undergoes oxidation reactions, potentially yielding an oxazole N-oxide.
Reduction: Reduction of the oxazole ring can lead to amines or other reduced forms.
Substitution: Substituting the hydroxyl group or other positions can modify its properties.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or metal-based catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various reagents based on the desired substitution pattern.
Major Products:: The major products depend on the specific reaction conditions and substituents introduced. These could include oxazole N-oxides, amines, or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: May have applications in drug discovery due to its unique structure.
Industry: Used in the synthesis of specialty chemicals.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While there are no direct analogs, compounds with similar structural features include cyclohexanol derivatives and oxazole-containing molecules.
Propiedades
Número CAS |
89743-88-4 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
[5-methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H19NO2/c1-9-10(8-14)13-11(15-9)12(2)6-4-3-5-7-12/h14H,3-8H2,1-2H3 |
Clave InChI |
RABHTXAFEPVENZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2(CCCCC2)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12875634.png)



![[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12875652.png)

![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(di-tert-butylphosphine)](/img/structure/B12875657.png)

![5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12875663.png)



